
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide, also known as PPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPO belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is not fully understood. However, studies have suggested that N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Inhibition of these pathways has been linked to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide has been found to exhibit other biochemical and physiological effects. For example, N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide was shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide in lab experiments is its relatively simple synthesis method. Additionally, N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide has been found to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation of using N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide. One area of interest is the development of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide and its potential therapeutic applications. Finally, investigations into the pharmacokinetics and pharmacodynamics of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide in vivo may provide valuable insights into its potential as a therapeutic agent.
In conclusion, N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. While its exact mechanism of action is not fully understood, studies have suggested that N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide may exert its biological effects by modulating various signaling pathways. N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide has been found to exhibit a wide range of biological activities, including anti-tumor and anti-inflammatory effects, and has potential as a treatment for neurological disorders. Further research is needed to fully understand the potential of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide as a therapeutic agent.
Synthesis Methods
The synthesis of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide involves the reaction of 4-pyridylpiperidine with m-tolylisocyanate in the presence of a base, followed by the addition of oxalyl chloride. The resulting product is purified using column chromatography, yielding N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide as a white solid.
Scientific Research Applications
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide has been found to exhibit various biological activities, including anti-tumor and anti-inflammatory effects. In a study conducted by Zhang et al. (2019), N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide was shown to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Additionally, N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide was found to decrease the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N'-(3-methylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-3-2-4-17(13-15)23-20(26)19(25)22-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZJAOQWGEYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

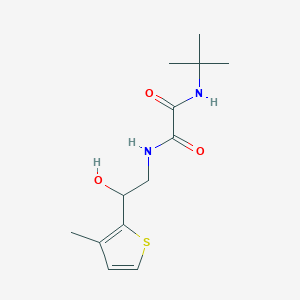
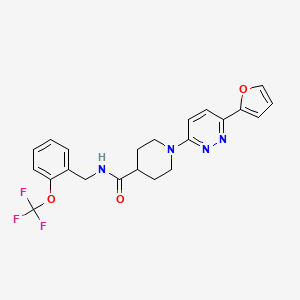
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
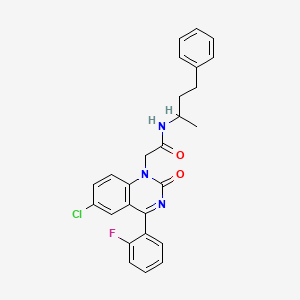
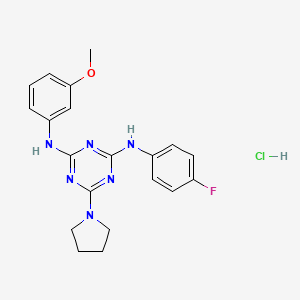
![4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine](/img/structure/B2623297.png)
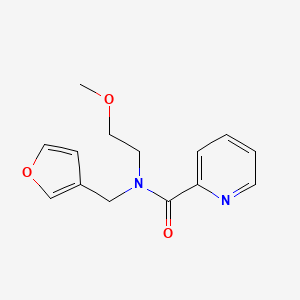
![{2-[3-(2-Methyl-benzoyl)-thioureido]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2623299.png)
![(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2623300.png)
![N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2623301.png)
![(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2623304.png)
![N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2623305.png)
![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)
![[2,2'-Bipyridine]-3,3'-diyldimethanol](/img/structure/B2623309.png)